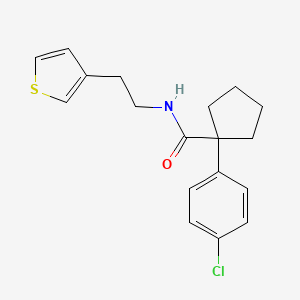

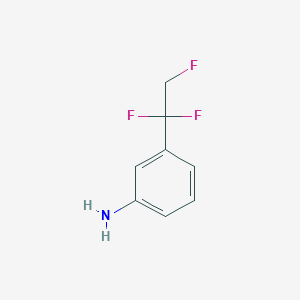

Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride” is a chemical compound. However, the exact details of this compound are not readily available. A similar compound, “Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate” has been found1. It is stored in a refrigerator, has a purity of 97%, and is in oil form1.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, a related compound, “Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate”, is mentioned1. Additionally, a synthesis method involving an Evans asymmetric alkylation to establish the challenging stereochemistry of the 4-methyl group is mentioned for a related compound2.Molecular Structure Analysis

The molecular structure of “Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride” is not directly available. However, the InChI code for a similar compound, “Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate”, is provided1.Chemical Reactions Analysis

Specific chemical reactions involving “Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride” are not mentioned in the available resources. However, S N 2 reactions involving S-adenosyl methionine (SAM) – dependent methyltransferase enzymes are mentioned, which could be relevant3.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride” are not directly available. However, a similar compound, “Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate”, has a molecular weight of 233.31 and is in oil form1.Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Several studies focus on the development of synthetic methodologies and catalysts using derivatives related to Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate; hydrochloride. For instance, the improvement and synthesis of cephalosporin derivatives through condensation, N-alkylation, and hydrolysis procedures highlight the compound's role in facilitating antibiotic synthesis with high purity and yield, suitable for scale-up production (Cheng Qing-fang, 2005). Additionally, palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids using sodium carboxylates as substrates underscore the importance of these compounds in organic synthesis, enabling facile Pd-insertions into sp3 β-C−H bonds (R. Giri et al., 2007).

Drug Discovery and Biological Applications

Research on Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate; hydrochloride derivatives also extends to drug discovery and biological applications. The discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor for cancer treatment demonstrates the compound's significance in medicinal chemistry, offering excellent enzyme potency and cellular activity, which has led to clinical trials (T. Penning et al., 2009). Furthermore, the selective activation of group-II metabotropic glutamate receptors using derivatives of Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate; hydrochloride showcases potential neuroprotective strategies against excitotoxic neuronal death, encouraging the search for potent, selective, and systemically active receptor agonists as neuroprotective drugs (G. Battaglia et al., 1998).

Material Science and Analytical Chemistry

In material science and analytical chemistry, the use of Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate; hydrochloride derivatives for surface analysis and as derivatization agents in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection illustrates their utility in precise and sensitive analysis of carboxylic acids and amines (H. Morita, M. Konishi, 2002).

Safety And Hazards

The safety and hazards of “Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride” are not directly available. However, a similar compound, “Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate”, has safety information available. It is harmful if swallowed and has specific storage and handling requirements1.

Zukünftige Richtungen

The future directions for “Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride” are not directly available. However, the study of similar compounds and their synthesis methods could provide valuable insights for future research25.

Eigenschaften

IUPAC Name |

methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-9-14-8-11(12)7-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRLAPDXRSTWJM-MNMPKAIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-3-carboxamide](/img/structure/B2896043.png)

![3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2896050.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)

![N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2896053.png)

![2-Methoxy-6-{[(3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2896055.png)

![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B2896061.png)

![N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-furamide](/img/structure/B2896062.png)